molecular formula C20H32N4O4S2 B3321468 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan CAS No. 1346746-73-3

1-(2-(N-Methylsulfamoyl)ethyl) naratriptan

Cat. No.: B3321468
CAS No.: 1346746-73-3
M. Wt: 456.6 g/mol
InChI Key: IFLHJTWEUSQXKY-UHFFFAOYSA-N
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Description

1-(2-(N-Methylsulfamoyl)ethyl) naratriptan (CAS 1346746-73-3) is a chemically modified derivative of naratriptan, a selective serotonin 5-HT 1B/1D receptor agonist used in the acute treatment of migraine headaches . With a molecular formula of C 20 H 32 N 4 O 4 S 2 and a molecular weight of 456.6 g/mol, this compound is primarily significant in pharmaceutical research as a specified impurity or reference standard in the synthesis and quality control of the active pharmaceutical ingredient (API) naratriptan . The structure features the core indole scaffold of naratriptan, a privileged structure in medicinal chemistry due to its presence in essential biomolecules like serotonin, but is differentiated by an additional N-methylsulfamoyl ethyl group attached to the indole nitrogen . Monitoring and characterizing such related substances is crucial for developing robust analytical methods, ensuring the purity, safety, and efficacy of the final drug substance, and meeting regulatory requirements . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHJTWEUSQXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346746-73-3
Record name 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structure Activity Relationship Sar Studies of Naratriptan Derivatives: Focus on Indole N1 Modifications

Molecular Interactions of Triptan Analogues with 5-HT1B/1D Receptors

Triptans exert their therapeutic effects in the treatment of migraine through their agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. drugbank.comnih.gov The high affinity of these ligands for their target receptors is governed by specific molecular interactions within the receptor's binding pocket. Naratriptan (B1676958), a second-generation triptan, demonstrates high and selective affinity for these receptor subtypes. nih.govsemanticscholar.orgnih.gov

Role of Indole (B1671886) Nitrogen Substitutions in Receptor Binding Affinity (In Vitro Models)

The indole nucleus is a critical pharmacophore for the triptan class of compounds, engaging in key interactions with the 5-HT1B/1D receptors. While extensive research has been conducted on substitutions at other positions of the indole ring, particularly the 5-position, specific in vitro binding data for N1-substituted naratriptan derivatives, including 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan, is not extensively available in publicly accessible literature. However, general principles of indole chemistry and receptor pharmacology suggest that modification at the N1 position could influence receptor affinity through several mechanisms:

Steric Hindrance: The introduction of a bulky substituent at the indole nitrogen could sterically clash with amino acid residues in the binding pocket, potentially reducing binding affinity. The size and conformation of the N1-substituent would be critical in determining the extent of this effect.

Electronic Effects: The indole nitrogen lone pair of electrons contributes to the aromaticity of the ring system. Substitution at this position can alter the electron density of the indole ring, which may affect cation-π or other non-covalent interactions with the receptor.

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. Substitution at this position would eliminate this potential interaction, which could be detrimental to binding affinity if this hydrogen bond is crucial for ligand recognition.

While specific binding affinities for this compound are not reported, the following table presents the binding affinities of naratriptan and other triptans for human 5-HT1B and 5-HT1D receptors, providing a baseline for comparison.

Compound5-HT1B Ki (nM)5-HT1D Ki (nM)
Naratriptan11.076.58
Sumatriptan11.076.58
Zolmitriptan--
Rizatriptan--
Eletriptan3.140.92
Data for naratriptan, sumatriptan, and eletriptan from reference nih.gov. Data for zolmitriptan and rizatriptan was not available in the provided search results.
Interactive Data Table: The data in this table is based on published research findings.

Computational Modeling and Docking Studies for N1-Substituted Analogues

Computational studies of naratriptan have provided insights into its binding mode within the 5-HT1B receptor. A theoretical investigation of naratriptan identified two stable conformers that both interact with key amino acid residues in the receptor's binding pocket. The docking studies revealed that both conformers of naratriptan bind to TYR359. One conformer forms hydrogen bonds with THR209 and THR213, while the other interacts with THR209 and SER212.

While specific computational docking studies for this compound are not available, we can extrapolate from the naratriptan model. The introduction of the 2-(N-Methylsulfamoyl)ethyl group at the N1 position would likely alter the orientation of the entire molecule within the binding pocket. The additional substituent would need to be accommodated, potentially by shifting the position of the core naratriptan structure. This could lead to a different set of interactions with the receptor, possibly affecting binding affinity and agonist activity. The flexibility of the ethyl linker would allow the sulfamoyl moiety to adopt various conformations, some of which might establish new favorable interactions, while others could lead to steric clashes.

Influence of Sulfamoyl-Ethyl Moiety on Ligand-Receptor Interactions (Theoretical)

The N-Methylsulfamoyl-ethyl moiety at the N1 position introduces several features that could theoretically influence ligand-receptor interactions:

Hydrogen Bonding Potential: The sulfonamide group contains both hydrogen bond donors (N-H) and acceptors (S=O), which could form new hydrogen bonds with polar residues in the binding pocket.

Dipole-Dipole Interactions: The sulfamoyl group possesses a significant dipole moment, which could engage in favorable dipole-dipole interactions with the receptor.

Impact of Structural Modifications on Transporter Interactions (In Vitro Cellular Models)

The pharmacokinetic properties of triptans, including their absorption and distribution across the blood-brain barrier, are influenced by their interactions with various drug transporters. nih.govtandfonline.com

Investigation of Organic Anion Transporting Polypeptide (OATP) Substrate Affinity (e.g., OATP1A2)

In vitro studies using HEK293 cells transduced with OATP1A2 have identified hydrophilic triptans as substrates for this transporter. OATP1A2 is expressed at the human blood-brain barrier and may play a role in the transport of triptans into the central nervous system. A study investigating 18 triptan structural analogs revealed that a positively charged basic amine is essential for efficient OATP1A2-mediated uptake. The rate of uptake was observed to be in the order of tertiary > secondary > primary amines.

While specific data for this compound is not available, naratriptan itself is a substrate of OATP1A2. The modification at the indole N1 position is unlikely to significantly alter the charge of the basic piperidine (B6355638) nitrogen, which is a key determinant for OATP1A2 recognition. Therefore, it is plausible that this compound would also be a substrate for OATP1A2. However, the added bulk and altered physicochemical properties due to the N1-substituent could modulate the affinity and transport kinetics.

The following table summarizes the kinetic parameters for the OATP1A2-mediated uptake of several marketed triptans.

TriptanKm (µM)Vmax (pmol/min/mg protein)
Sumatriptan112 ± 15133 ± 6
Rizatriptan104 ± 20258 ± 21
Zolmitriptan134 ± 19239 ± 14
Almotriptan158 ± 30336 ± 29
Eletriptan33.3 ± 8.1185 ± 14
Frovatriptan108 ± 21157 ± 13
Data from reference.
Interactive Data Table: The data in this table is based on published research findings.

Role of Molecular Features (e.g., Van der Waals Volume, Charge Distribution) in Transport Mechanisms (In Vitro)

A preliminary quantitative structure-activity relationship (QSAR) analysis of triptan analogs demonstrated a positive correlation between the OATP1A2-mediated uptake rate and the van der Waals volume. This suggests that larger molecules, up to a certain point, may have better interactions with the transporter. The introduction of the 2-(N-Methylsulfamoyl)ethyl group at the N1 position of naratriptan would significantly increase its van der Waals volume, which, based on this correlation, might enhance its uptake by OATP1A2.

P-glycoprotein (P-gp) Interactions and Efflux Characteristics (In Vitro)

The blood-brain barrier (BBB) utilizes efflux transporters like P-glycoprotein (P-gp) to protect the central nervous system (CNS) from xenobiotics. However, P-gp also removes therapeutic drugs, potentially limiting their efficacy. The interaction of triptans, a class of drugs for migraines, with P-gp is a critical factor in their CNS penetration.

Naratriptan itself is generally considered a weak substrate for P-gp. In contrast, other triptans exhibit a wide range of interactions with this efflux pump. For instance, sumatriptan is also a weak P-gp substrate, with in vitro efflux ratios typically ranging from 1.1 to 2.9. nih.gov On the other hand, eletriptan is a potent P-gp substrate, with reported efflux ratios as high as 46.7. nih.gov This significant variability among triptans highlights the sensitivity of P-gp interaction to subtle structural modifications.

For the specific derivative, This compound , no direct in vitro P-gp interaction data has been published. However, theoretical predictions can be made based on the structural changes at the indole N1 position. The addition of the 2-(N-Methylsulfamoyl)ethyl group increases both the molecular weight and the lipophilicity of the parent naratriptan molecule. Structure-activity relationship (SAR) analyses of P-gp substrates often indicate that increased lipophilicity and molecular weight can enhance P-gp binding and subsequent efflux.

To illustrate the spectrum of P-gp interactions within the triptan class, the following table summarizes the reported in vitro efflux ratios for various triptans.

TriptanReported In Vitro Efflux RatiosP-gp Substrate Classification
Sumatriptan1.1 - 2.9 nih.govWeak
Naratriptan(Not specifically reported, but considered weak)Weak
Eletriptan11 - 46.7 nih.govStrong

Theoretical Considerations for Metabolic Stability and Prodrug Design

Rationales for N1-Derivatization in Prodrug Concepts

The derivatization of a drug at a specific position, such as the N1 position of the indole nucleus in naratriptan, is a common strategy in prodrug design. Prodrugs are inactive forms of a drug that are converted to the active parent compound in the body. nih.gov This approach can be used to overcome various pharmacokinetic challenges, such as poor solubility, limited permeability across biological membranes like the BBB, and metabolic instability.

For CNS-acting drugs like naratriptan, a primary goal of prodrug design is to enhance brain penetration. The BBB restricts the entry of many drugs, particularly those that are hydrophilic or are substrates for efflux transporters. By masking the polar functional groups of a drug with a lipophilic promoiety, its ability to passively diffuse across the BBB can be improved. The N1 position of the indole ring in naratriptan is a suitable site for such modification as it is not directly involved in the key interactions with the 5-HT1B/1D receptors.

In the case of This compound , the addition of the sulfamoyl-ethyl group at the N1 position increases the lipophilicity of the molecule compared to the parent drug. This increased lipophilicity could potentially lead to enhanced passive diffusion across the BBB. Furthermore, the modification might alter the interaction with efflux transporters like P-gp, although this could either be beneficial or detrimental to CNS availability.

Another rationale for N1-derivatization is to modulate the metabolic stability of the drug. The indole ring system can be susceptible to metabolism by cytochrome P450 enzymes. Substitution at the N1 position can sterically hinder enzymatic attack and improve the metabolic half-life of the compound.

Predicted Enzymatic Cleavage Pathways for the Sulfamoyl-Ethyl Linker (In Vitro)

For a prodrug to be effective, the promoiety must be cleaved in vivo to release the active parent drug. The 2-(N-Methylsulfamoyl)ethyl linker in This compound is designed to be potentially susceptible to enzymatic cleavage. While specific in vitro metabolic studies for this compound are not available, the predicted cleavage pathways can be inferred from the known metabolism of similar chemical structures.

The primary site for enzymatic attack on the sulfamoyl-ethyl linker is likely the sulfonamide bond (SO2-N). Sulfonamides can be metabolized through various pathways, including hydrolysis. This hydrolysis could be catalyzed by carboxylesterases or other hydrolases present in plasma and tissues, which are known to cleave a variety of linker chemistries in prodrugs.

Another potential metabolic pathway is N-dealkylation of the methyl group on the sulfonamide, which could be followed by further degradation of the linker. Cytochrome P450 enzymes are typically responsible for such N-dealkylation reactions.

It is important to note that the stability of the linker is crucial. If the linker is too stable, the prodrug will not release the active naratriptan at a sufficient rate to be therapeutically effective. Conversely, if the linker is too labile, the prodrug may be prematurely cleaved in the gastrointestinal tract or systemic circulation, negating the benefits of the prodrug strategy for CNS delivery. Studies on N1-acyloxymethyl derivatives of the related triptan, sumatriptan, found that these compounds did not act as true prodrugs because they hydrolyzed to a stable, inactive N1-hydroxymethyl metabolite rather than the parent drug. nih.gov This highlights the importance of the specific linker chemistry in successful prodrug design.

Design Principles for Modulating Onset or Duration of Action via N1-Substitution (Theoretical)

The chemical nature of the substituent at the N1 position of naratriptan can theoretically be tailored to control the rate of prodrug conversion and, consequently, the pharmacokinetic profile of the released drug. This allows for the modulation of the onset and duration of action.

To achieve a more rapid onset of action , a prodrug would be designed with a linker that is quickly cleaved by enzymes in the target tissue (the CNS) or in the systemic circulation. This would lead to a rapid increase in the concentration of the active naratriptan. For the sulfamoyl-ethyl linker, modifications that increase its susceptibility to enzymatic hydrolysis, for example, by introducing electron-withdrawing groups, could potentially accelerate the release of naratriptan.

To achieve a prolonged duration of action , a prodrug would be designed with a more stable linker that is cleaved slowly over time. This would result in a sustained release of naratriptan, maintaining therapeutic concentrations for a longer period and potentially reducing the frequency of administration. For the sulfamoyl-ethyl linker, increasing its steric bulk or modifying its electronic properties to be less favorable for enzymatic attack could slow down the rate of cleavage.

The following table outlines the theoretical design principles for modulating the pharmacokinetic profile of naratriptan through N1-substitution.

Desired Pharmacokinetic ProfileTheoretical Design Principle for N1-SubstituentExample Modification to Sulfamoyl-Ethyl Linker
Rapid OnsetEnhance enzymatic lability of the linkerIntroduction of electron-withdrawing groups to facilitate hydrolysis
Prolonged DurationIncrease enzymatic stability of the linkerIntroduction of sterically hindering groups near the cleavage site
CNS-Targeted ReleaseUtilize enzymes highly expressed in the brain for cleavageDesign a linker recognized by specific CNS-localized enzymes

Ultimately, the successful application of these design principles requires a detailed understanding of the enzymatic processes involved in the cleavage of the specific linker and extensive in vitro and in vivo testing to validate the theoretical concepts.

Advanced Analytical Characterization in Research of 1 2 N Methylsulfamoyl Ethyl Naratriptan

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for mapping the molecular architecture of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan (B1676958), HRMS would be employed to verify its elemental composition of C₂₀H₃₂N₄O₄S₂.

Table 1: Predicted HRMS Data for 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan

ParameterPredicted Value
Molecular FormulaC₂₀H₃₂N₄O₄S₂
Exact Mass456.1923
Monoisotopic Mass456.1923
M+H⁺457.1996
M+Na⁺479.1815

Note: This data is predicted based on the known molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), a complete picture of the molecular structure can be assembled.

Based on the known structure of this compound, the following NMR spectral data can be predicted. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the piperidine (B6355638) ring, the ethyl side chains, and the methyl groups. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Indole-NH~10.5br s
Indole-H2~7.0s
Indole-H4~7.5d
Indole-H6~7.2d
Indole-H7~7.1dd
Piperidine-H (axial & equatorial)1.8-3.5m
N-CH₃ (piperidine)~2.3s
N-CH₃ (sulfamoyl)~2.6s
Ethyl-CH₂ (indole-5-yl)2.9-3.2m
Ethyl-CH₂ (indole-1-yl)4.2-4.5m

Note: This data is predicted based on analogous structures and chemical shift theory. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Indole C2~125
Indole C3~115
Indole C3a~128
Indole C4~118
Indole C5~135
Indole C6~120
Indole C7~111
Indole C7a~136
Piperidine Carbons25-60
N-CH₃ (piperidine)~45
N-CH₃ (sulfamoyl)~30
Ethyl Carbons25-50

Note: This data is predicted based on analogous structures and chemical shift theory. Actual values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole, the S=O stretches of the sulfonamide groups, and the C-H stretches of the alkyl and aromatic moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole nucleus in this compound acts as a chromophore, and the UV-Vis spectrum would be expected to show characteristic absorption maxima.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (indole)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
S=O Stretch (sulfonamide)1320-1360 and 1140-1180

Note: This data is predicted based on typical functional group absorption regions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Methanol

Wavelength (λmax, nm)
~225
~285

Note: This data is predicted based on the typical absorption of indole derivatives.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific compounds.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of naratriptan and its related substances. A variety of HPLC methods can be developed for the quantitative determination of this compound. These methods typically employ a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Advanced detection techniques, such as diode-array detection (DAD) or mass spectrometry (MS), can be coupled with HPLC to provide additional structural information and enhance selectivity.

A typical HPLC method for the analysis of naratriptan impurities would involve a C18 column and a gradient elution program. The use of a mass spectrometer as a detector (LC-MS) would allow for the monitoring of the specific mass-to-charge ratio of this compound, providing a high degree of certainty in its identification.

Table 6: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile (B52724)
GradientTime (min)
0
20
25
26
30
Flow Rate1.0 mL/min
DetectionUV at 225 nm or MS
Injection Volume10 µL

Note: This is a general method and would require optimization for this specific compound.

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable tool for the analysis of volatile intermediates that may be present from the synthetic process. For instance, residual solvents or volatile starting materials could be identified and quantified using this technique. The coupling of GC with a mass spectrometer allows for the confident identification of these volatile species.

Chiral Chromatography for Stereoisomer Resolution (if applicable)

The application of chiral chromatography for the resolution of stereoisomers is a fundamental analytical technique in pharmaceutical research, particularly for compounds possessing chiral centers. However, in the case of this compound, this technique is not applicable. The molecular structure of this compound lacks any stereocenters, rendering it an achiral molecule. Therefore, it does not exist as a mixture of enantiomers or diastereomers that would necessitate chiral separation methods for resolution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information regarding the compound's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available X-ray crystallography data specifically for the compound this compound. The determination of its crystal structure would require the successful growth of single crystals of sufficient quality, followed by diffraction analysis. Such a study would provide definitive proof of its molecular structure and offer insights into its solid-state properties, which could be beneficial for understanding its behavior as an impurity within Naratriptan drug substance and product.

While specific data for the target compound is unavailable, research on the parent drug, Naratriptan hydrochloride, has included solid-state characterization. For instance, a polymorphic form of Naratriptan hydrochloride has been characterized by X-ray powder diffraction (XRPD), which provides a fingerprint of the crystalline solid. Although not a single-crystal study, XRPD is instrumental in identifying and differentiating crystalline forms of a substance.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan, and how is structural confirmation achieved?

The synthesis involves coupling the indole core (e.g., 3-(1-methylpiperidin-4-yl)-1H-indole) with the N-methylsulfamoyl ethyl group. Key intermediates include sulfonamide derivatives and piperidine-containing precursors. Structural confirmation utilizes nuclear magnetic resonance (NMR; 1H/13C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to validate functional groups. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for verifying the sulfamoyl ethyl linkage and piperidine ring conformation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) at resolutions ≤1.0 Å reveals triclinic P1 symmetry with unit cell parameters a=4.8465(4)a = 4.8465(4) Å, b=8.1942(9)b = 8.1942(9) Å, c=11.8686(13)c = 11.8686(13) Å. The lattice is stabilized by intramolecular N–H···O hydrogen bonds and intermolecular C–H···O interactions. Hirshfeld surface analysis identifies H···H (54.2%) and O···H (28.1%) contacts as dominant contributors to crystal packing. Oxygen-π stacking between the sulfonamide oxygen and the indole aromatic system further enhances stability .

Q. What chromatographic methods are validated for purity assessment of this compound in research settings?

Reverse-phase HPLC with UV detection (λ = 225–280 nm) using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation. System suitability requires resolution ≥1.5 between naratriptan and its primary impurity, naratriptan Related Compound B (relative retention time ~1.04). Quantitation limits for impurities (e.g., 3-(1-methylpiperidin-4-yl)-1H-indole) are established at 0.1–0.2% using relative response factors .

Advanced Research Questions

Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?

Hydrolysis under high humidity yields N-(2-(N-methylsulfamoyl)phenyl)formamide as a secondary product, identified via LC-MS/MS and SC-XRD. Forced degradation studies (40°C/75% RH for 4 weeks) coupled with mass balance analysis (>98%) confirm pathway dominance. Oxidative stress generates nitroso impurities (e.g., N-methyl-bis(3-(1-nitrosopiperidin-4-yl)indol-5-yl)ethane sulfonamide), requiring solid-phase extraction (SPE) cleanup prior to LC-TOF analysis. Structural elucidation of degradants employs 2D NMR (COSY, HSQC) .

Q. How do intermolecular interactions in the solid state influence the compound’s solubility and dissolution profile?

Oxygen-π stacking between the sulfonamide oxygen and indole ring reduces aqueous solubility (logP = 2.8 ± 0.1). Co-crystallization with succinic acid disrupts these interactions, improving dissolution by 300% in pH 6.8 buffer. Molecular dynamics simulations (AMBER force field) correlate hydrogen bond strength (N–H···O: −4.2 kcal/mol) with lattice energy (−32.7 kcal/mol). Solubility enhancement strategies include micronization (particle size ≤5 µm) and amorphous solid dispersion with HPMC .

Q. What data gaps exist in the toxicological profile of this compound, and what in vitro models address these uncertainties?

CERCLA-mandated reviews identify missing inhalation toxicity data (NOAEL for pulmonary inflammation) and transplacental pharmacokinetics. Proposed studies include rat whole-body inhalation exposure (0.1–5 mg/m³, 90-day) coupled with human organ-on-chip models (lung-liver co-culture) to assess metabolite crossover. The Ames II assay with S9 metabolic activation evaluates mutagenicity of nitroso derivatives, while zebrafish embryotoxicity models screen for developmental effects .

Q. What strategies mitigate the formation of process-related impurities during large-scale synthesis?

Optimizing reaction stoichiometry (piperidine derivative:sulfonamide ethyl chloride ≤1:1.05) reduces bis-alkylated impurities (<0.2%). Temperature-controlled coupling (0–5°C) minimizes N-oxide formation. Post-synthesis treatment with activated charcoal (1% w/w) adsorbs residual genotoxic impurities (e.g., 1-methyl-4-vinylpyridinium chloride) below ICH Q3A thresholds. Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
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1-(2-(N-Methylsulfamoyl)ethyl) naratriptan

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